molecular formula C19H20N2O3 B2391018 N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide CAS No. 2094366-98-8

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide

カタログ番号 B2391018
CAS番号: 2094366-98-8
分子量: 324.38
InChIキー: RPBJVNYNSZGQNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) patients with T790M mutation.

作用機序

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide is a selective and irreversible inhibitor of EGFR tyrosine kinase that targets the T790M mutation. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, survival, and differentiation. Mutations in EGFR, such as T790M, can lead to the constitutive activation of the receptor, which promotes cancer cell growth and survival. N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide binds irreversibly to the ATP-binding site of EGFR, inhibiting its activity and leading to cancer cell death.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has been shown to have potent antitumor activity in preclinical and clinical studies. In addition to its selective inhibition of EGFR tyrosine kinase, N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has been shown to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells. N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has also been shown to have a favorable safety profile, with minimal toxicity in preclinical and clinical studies.

実験室実験の利点と制限

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has several advantages for lab experiments, including its selectivity for the T790M mutation, its irreversible binding to EGFR, and its favorable safety profile. However, N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide also has limitations, including the development of resistance in some patients, the need for a biopsy to confirm the presence of T790M mutation, and the high cost of the drug.

将来の方向性

For the research on N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide include the development of combination therapies to overcome resistance, the identification of biomarkers to predict response to the drug, the investigation of the drug's efficacy in other types of cancer, and the exploration of the drug's potential for use in combination with immunotherapy. Additionally, further studies are needed to understand the long-term safety and efficacy of N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide in NSCLC patients.

合成法

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide is synthesized by a multistep process that involves the reaction of 4-(2-oxoazetidin-1-yl)phenol with 2-bromoethylbenzene in the presence of a palladium catalyst to form N-(2-ethylphenyl)-4-(2-oxoazetidin-1-yl)phenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide, which is the final product.

科学的研究の応用

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with T790M mutation. In a phase I clinical trial, N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide showed a response rate of 51% in patients with T790M mutation and a median progression-free survival of 9.6 months. In a phase II trial, N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide showed a response rate of 61% in T790M-positive NSCLC patients and a median progression-free survival of 12.4 months. These results led to the approval of N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide by the US Food and Drug Administration (FDA) in 2015 for the treatment of NSCLC patients with T790M mutation.

特性

IUPAC Name

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-14-5-3-4-6-17(14)20-18(22)13-24-16-9-7-15(8-10-16)21-12-11-19(21)23/h3-10H,2,11-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBJVNYNSZGQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)N3CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-[4-(2-oxoazetidin-1-yl)phenoxy]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。